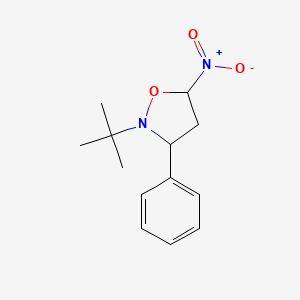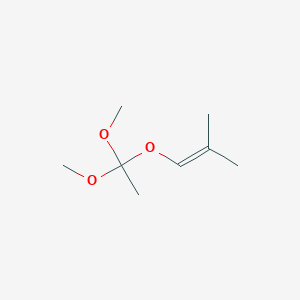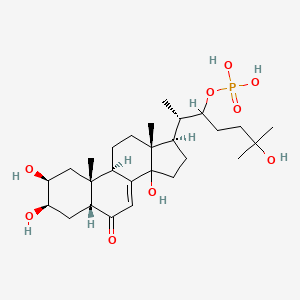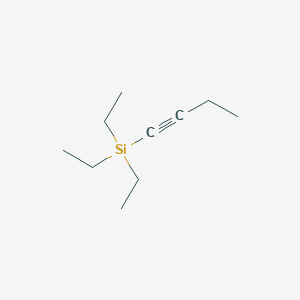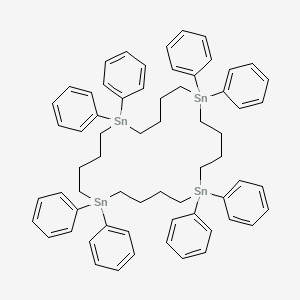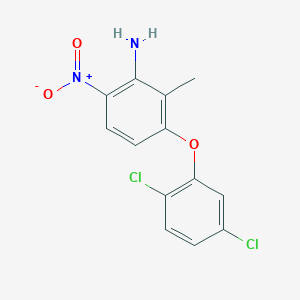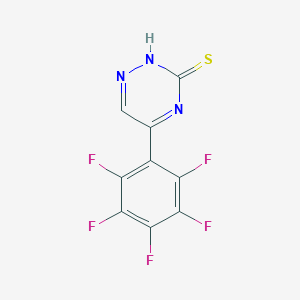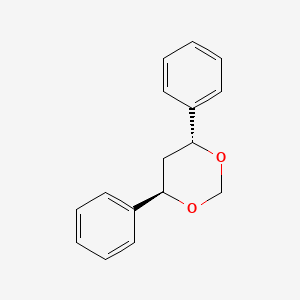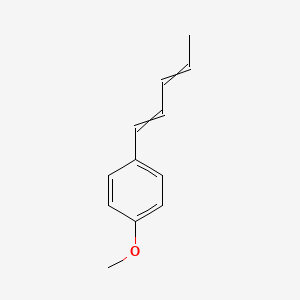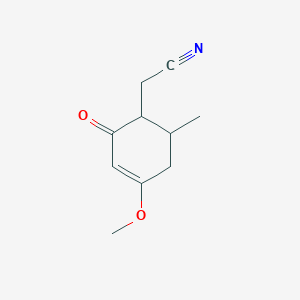
(4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile is an organic compound characterized by a cyclohexene ring substituted with a methoxy group, a methyl group, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring is formed through a series of cyclization reactions, often starting with a suitable precursor such as a diene or a cyclohexanone derivative.
Introduction of Substituents: The methoxy and methyl groups are introduced through electrophilic substitution reactions. Common reagents for these steps include methanol and methyl iodide.
Acetonitrile Group Addition: The acetonitrile group is added via a nucleophilic substitution reaction, often using acetonitrile as the nucleophile and a suitable leaving group on the cyclohexene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine or the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., sodium cyanide) are employed.
Major Products
The major products formed from these reactions include various substituted cyclohexenes, cyclohexanes, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and as a potential ligand for receptor binding assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4,5-dihydroxy-6-methoxy-3,6-dimethyl-2-oxocyclohex-3-en-1-yl)oxy-4-hydroxy-3,6-dimethylbenzoate
- Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
Uniqueness
(4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
80050-26-6 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(4-methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile |
InChI |
InChI=1S/C10H13NO2/c1-7-5-8(13-2)6-10(12)9(7)3-4-11/h6-7,9H,3,5H2,1-2H3 |
InChI Key |
ORDVEBNVVRVPPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(=O)C1CC#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


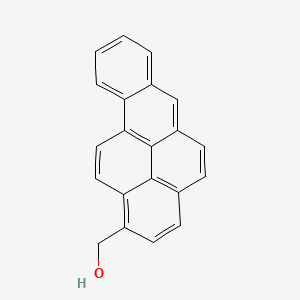
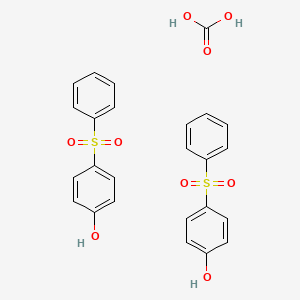
![{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14414424.png)
![5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14414432.png)
![2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B14414436.png)
